Diethyl anilinophosphite
Description
Diethyl anilinophosphite, a dialkyl anilinophosphonate, is synthesized via the reaction of diethylphosphite with aniline in the presence of a tertiary base and carbon tetrachloride . Structurally, it comprises a phosphorus atom bonded to two ethoxy groups and an anilino group (C₆H₅NH−), forming a tetrahedral geometry.
Synthetic protocols for this compound involve optimized conditions using tertiary bases (e.g., triethanolamine) to enhance reaction efficiency. The reaction proceeds via nucleophilic substitution, where the aniline attacks the phosphorus center of diethylphosphite .
Properties
CAS No. |
5156-98-9 |
|---|---|
Molecular Formula |
C10H16NO2P |
Molecular Weight |
213.21 g/mol |
IUPAC Name |
N-diethoxyphosphanylaniline |
InChI |
InChI=1S/C10H16NO2P/c1-3-12-14(13-4-2)11-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
InChI Key |
AOSDIQRAKHSDQA-UHFFFAOYSA-N |
SMILES |
CCOP(NC1=CC=CC=C1)OCC |
Canonical SMILES |
CCOP(NC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity and Steric Effects in Dialkyl Anilinophosphonates
The reactivity of dialkyl anilinophosphonates depends on the alkyl chain length and branching. Evidence from synthesis studies reveals the following reactivity order for dialkylphosphites reacting with aniline: Dimethyl- > Diethyl- > Di-n-propyl- > Di-n-butyl- > Di-n-amyl- > Di-iso-butyl- > Di-iso-propyl- > Di-sec-butylphosphite .
Key Observations:
- Diethyl vs. Dimethyl : Dimethylphosphite reacts more readily due to reduced steric hindrance, whereas diethylphosphite offers a balance between reactivity and stability.
- Longer Alkyl Chains : Bulky groups (e.g., di-sec-butyl) hinder nucleophilic attack, lowering reaction yields .
| Compound | Reactivity Rank | Steric Hindrance | Yield (%)* |
|---|---|---|---|
| Dimethyl | 1 | Low | 85–90 |
| Diethyl | 2 | Moderate | 75–80 |
| Di-iso-propyl | 7 | High | 40–45 |
*Representative yields under standardized conditions .
Case 1: Chloro-Substituted Derivatives
Diethyl [(5-chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate () demonstrates broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The chloro groups enhance electron withdrawal, stabilizing the phosphonate-aniline conjugate system and improving membrane penetration .
Case 2: Anthryl-Substituted Derivatives
| Compound Type | Key Substituent | Biological Activity |
|---|---|---|
| Chloro-substituted | Cl (electron-withdrawing) | Antibacterial |
| Anthryl-substituted | Anthracene (aromatic) | Enzyme inhibition |
Catalyst Dependency :
- Diethyl anilinophosphite synthesis benefits from triethanolamine as a base, which provides optimal basicity without side reactions .
- In contrast, α-aminophosphonates synthesized using diphenylphosphinic acid () achieve higher yields (90–95%) under milder conditions (40°C, 30 minutes), highlighting the role of acidic catalysts in accelerating imine formation .
| Method | Catalyst/Base | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| This compound | Triethanolamine | Reflux | 2–4 h | 75–80 |
| α-Aminophosphonates | Diphenylphosphinic acid | 40°C | 30 min | 90–95 |
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